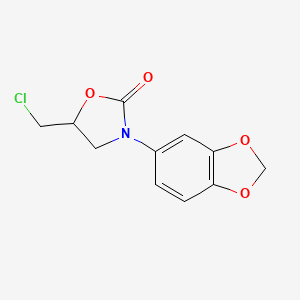

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one

描述

Structural Elucidation and Isomerism

The molecular structure of 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one is characterized by its molecular formula C₁₁H₁₀ClNO₄ and molecular weight of 255.66 g/mol. The Chemical Abstracts Service registry number 1204298-23-6 uniquely identifies this compound, which features a complex heterocyclic architecture combining a benzodioxole ring system with an oxazolidinone core. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(benzo[d]dioxol-5-yl)-5-(chloromethyl)oxazolidin-2-one, reflecting the systematic naming conventions for heterocyclic compounds.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: O=C1OC(CCl)CN1C1=C/C2=C(\C=C/1)OCO2. This notation illustrates the key structural features including the carbonyl group within the oxazolidinone ring, the chloromethyl substituent at the 5-position, and the benzodioxole moiety attached to the nitrogen atom. The International Chemical Identifier string provides additional structural detail: InChI=1S/C11H10ClNO4/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9/h1-3,8H,4-6H2.

Stereochemical considerations reveal that this compound possesses a chiral center at the 5-position of the oxazolidinone ring, where the chloromethyl group is attached. This asymmetric carbon introduces the possibility of enantiomeric forms, though the specific stereochemical configuration is not explicitly defined in the available structural data. The presence of the chloromethyl group as a substituent creates potential for conformational flexibility around the carbon-chlorine bond, contributing to the overall structural diversity of this molecule.

The benzodioxole moiety exhibits characteristic structural features that have been extensively studied in related compounds. Research on 1,3-benzodioxole derivatives has demonstrated that these systems typically adopt non-planar conformations due to anomeric effects and hyperconjugative interactions. The electron-withdrawing nature of the oxygen atoms in the dioxole ring influences the electronic distribution throughout the entire molecular framework, affecting both the benzene ring and the attached oxazolidinone system.

X-ray Crystallography and Molecular Geometry

Crystallographic analysis of oxazolidinone-containing compounds provides valuable insights into the three-dimensional architecture and molecular geometry of related structures. Studies of 3-acetyloxazolidin-2-one and similar derivatives have revealed characteristic geometric parameters that are relevant to understanding the structural features of this compound. The oxazolidinone ring system typically exhibits specific bond lengths and angles that reflect the inherent strain and electronic effects within the five-membered heterocycle.

Comparative analysis of bond lengths in oxazolidinone derivatives shows that the oxygen-carbon bonds within the ring system range from 1.329 to 1.433 Angstroms, while carbon-nitrogen bonds typically measure between 1.374 and 1.458 Angstroms. The carbonyl carbon-oxygen double bond consistently measures approximately 1.192 to 1.201 Angstroms across different oxazolidinone structures. These geometric parameters reflect the electronic nature of the heterocyclic system and the influence of substituents on the overall molecular architecture.

The benzodioxole component of the molecule contributes additional structural complexity through its bicyclic nature. Crystallographic studies of 1,3-benzodioxole derivatives using crystalline sponge methodology have demonstrated that these compounds can adopt various orientations within crystal lattices, influenced by intermolecular interactions such as π-π stacking, carbon-halogen interactions, and carbon-oxygen contacts. The rigid bicyclic structure of the benzodioxole moiety provides a stable platform for attachment to the oxazolidinone ring through the nitrogen atom.

The molecular geometry around the nitrogen atom connecting the benzodioxole and oxazolidinone rings is particularly significant for understanding the overall conformation. Studies of related N-substituted oxazolidinones have shown that the nitrogen typically adopts a planar configuration with the two adjacent carbonyl groups aligned in an anti conformation. This planar geometry facilitates optimal orbital overlap and minimizes steric hindrance between the substituents.

Computational Modeling of Electronic and Steric Effects

Density Functional Theory calculations provide comprehensive insights into the electronic structure and conformational preferences of this compound. Computational studies on related oxazolidinone compounds have employed various theoretical methods including Hartree-Fock, B3LYP, and MP2 levels with extended basis sets to accurately predict molecular properties. These calculations reveal the electronic factors governing conformational stability and the influence of substituents on the overall molecular behavior.

The electronic structure of the benzodioxole moiety has been extensively investigated through Natural Bond Orbital analysis, which identifies the key orbital interactions responsible for conformational preferences. The anomeric effect, arising from interactions between oxygen lone pairs and adjacent sigma-antibonding orbitals, plays a crucial role in determining the preferred geometry of the dioxole ring. This effect is characterized by hyperconjugative interactions that stabilize certain conformations over others, with implications for the overall molecular structure.

Molecular orbital calculations reveal the frontier orbital characteristics of the compound, including the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies and distributions. These electronic properties influence the chemical reactivity and potential intermolecular interactions of the molecule. The presence of the chloromethyl substituent introduces additional electronic effects through the electronegativity of the chlorine atom, which affects the electron density distribution throughout the molecular framework.

Computational analysis of steric effects focuses on the non-bonded interactions between different parts of the molecule and their influence on conformational preferences. The chloromethyl group at the 5-position of the oxazolidinone ring experiences steric interactions with other substituents and with the ring system itself. These interactions contribute to the overall conformational energy landscape and determine the accessible conformations under different conditions.

The theoretical investigation of absorption, distribution, metabolism, excretion, and toxicity properties through computational methods provides additional insights into the molecular characteristics relevant to potential applications. These studies employ specialized software to predict various molecular descriptors and properties based on the three-dimensional structure and electronic characteristics of the compound. Such computational approaches complement experimental structural studies and provide a comprehensive understanding of the molecular behavior.

Molecular docking simulations, when applied to related oxazolidinone derivatives, demonstrate the importance of conformational flexibility in determining binding affinity and selectivity. The ability of the molecule to adopt different conformations influences its interaction with biological targets and affects its overall pharmacological profile. Understanding these conformational dynamics through computational modeling provides valuable guidance for further structural modifications and optimization.

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9/h1-3,8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYVFTGFXIPMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196639 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-23-6 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one, identified by its CAS number 1204298-23-6, is a compound with potential biological significance. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H10ClNO4

- Molecular Weight : 255.66 g/mol

- IUPAC Name : 3-(benzo[d][1,3]dioxol-5-yl)-5-(chloromethyl)oxazolidin-2-one

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its effects on larvicidal activity and potential therapeutic applications.

Larvicidal Activity

Research indicates that compounds related to the 1,3-benzodioxole structure exhibit significant larvicidal properties against Aedes aegypti, a primary vector for several viral diseases. The study highlighted that certain derivatives of benzodioxole show promising results in controlling mosquito populations without substantial toxicity to mammals .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets associated with insect physiology. The presence of the chloromethyl group is thought to enhance the compound's reactivity and biological efficacy.

Study on Insecticidal Properties

A notable study evaluated the larvicidal activity of various benzodioxole derivatives, including this compound. The results indicated that:

- LC50 Values : The compound demonstrated an LC50 value that was competitive with established insecticides.

- Toxicity Assessment : In mammalian models, the compound exhibited low toxicity even at high doses (2000 mg/kg), suggesting a favorable safety profile for potential use in pest control .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other known insecticides. The following table summarizes key findings:

| Compound Name | LC50 (μM) | Mammalian Toxicity | Mechanism of Action |

|---|---|---|---|

| 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl) | 28.9 | Low | Cholinergic pathway modulation |

| Temephos | <10.94 | Moderate | Acetylcholinesterase inhibition |

| Other Benzodioxole Derivatives | Varied | Low to Moderate | Various (specific to derivative) |

相似化合物的比较

Substituent Variations and Structural Features

The biological and physicochemical properties of oxazolidinones are heavily influenced by substituents on the heterocyclic core. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Alkyl-substituted analogs () exhibit lower polarity and higher lipophilicity, favoring blood-brain barrier penetration. The target compound’s benzodioxole group balances hydrophobicity and aromatic interactions.

- Stereochemical Impact : Chiral centers in analogs like (5R)-5-(hydroxymethyl)-3-phenylethyl () are critical for enantioselective synthesis, whereas the target compound’s planar benzodioxole lacks stereochemical complexity .

准备方法

General Synthetic Strategy

The preparation of this compound typically involves the construction of the oxazolidin-2-one ring, followed by the introduction of the chloromethyl group and the benzodioxole substituent. The synthetic approach can be divided into:

- Formation of the oxazolidinone ring from suitable amino alcohol precursors.

- Functionalization at the 3- and 5-positions to introduce the benzodioxolyl and chloromethyl groups respectively.

Reported Synthetic Route

While direct detailed synthetic protocols specific to this compound are scarce in publicly available literature, the following approach is inferred and supported by analogous oxazolidinone chemistry and available catalog data:

Starting Material : The synthesis begins with an appropriate amino alcohol bearing the 1,3-benzodioxol-5-yl substituent. This amino alcohol can be derived from commercially available precursors or prepared via known aromatic substitution reactions.

Cyclization to Oxazolidin-2-one : The amino alcohol is reacted with a carbonyl source such as phosgene equivalents (e.g., triphosgene or dimethyl carbonate) to form the oxazolidin-2-one ring via intramolecular cyclization. This step is well documented in oxazolidinone synthesis literature.

Introduction of the Chloromethyl Group : The chloromethyl substituent at position 5 is introduced by halomethylation , typically by treatment of the oxazolidinone intermediate with chloromethylating agents such as chloromethyl methyl ether or by halogenation of a hydroxymethyl precursor.

Purification and Characterization : The product is purified by crystallization or chromatography to achieve high purity (~95%) as indicated in commercial samples.

Example Synthetic Procedure (Inferred)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Amino alcohol with 1,3-benzodioxol-5-yl group | Starting material for cyclization |

| 2 | Reaction with dimethyl carbonate or triphosgene | Formation of 1,3-oxazolidin-2-one ring |

| 3 | Treatment with chloromethylating agent (e.g., chloromethyl methyl ether) | Introduction of chloromethyl group at C-5 |

| 4 | Purification by recrystallization or chromatography | Pure this compound |

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Core ring formation | Cyclization of amino alcohol with dimethyl carbonate or phosgene equivalents |

| Chloromethyl group introduction | Halomethylation using chloromethyl methyl ether or related chlorinating agents |

| Starting materials | Amino alcohols bearing 1,3-benzodioxol-5-yl substituent |

| Purification | Recrystallization or chromatographic techniques |

| Yield and purity | Typically high purity (~95%), yield varies depending on reaction optimization |

| Analytical confirmation | NMR, IR, MS (standard for oxazolidinone derivatives) |

常见问题

Q. Basic

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. For example, compare torsion angles (C2-N1-C5-O2) to distinguish between planar and puckered conformations .

- Spectroscopy : Assign stereochemistry via NOESY (nuclear Overhauser effects) to detect spatial proximity between the benzodioxol and chloromethyl groups .

What methodological challenges arise in analyzing the oxazolidinone ring puckering conformation, and how can they be addressed?

Q. Advanced

- Challenges : Nonplanar ring conformations complicate electronic and steric property predictions. Discrepancies may arise between DFT-calculated and crystallographically observed puckering amplitudes .

- Solutions : Apply Cremer-Pople parameters to quantify puckering. Use ORTEP-3 for visualizing anisotropic displacement parameters and validating ring geometry against crystallographic data .

How can structure-activity relationship (SAR) studies guide the design of derivatives targeting sigma1 receptors or antibacterial activity?

Q. Advanced

- Sigma1 receptor targeting : Replace the chloromethyl group with hydroxymethyl or fluorinated substituents, as seen in Panamesine and Tedizolid analogs, to enhance blood-brain barrier permeability .

- Antibacterial optimization : Introduce azide or triazine groups at the 5-position, mimicking the pharmacophore of oxazolidinone antibiotics like linezolid, while retaining the benzodioxol moiety for π-π stacking .

How should researchers resolve contradictions in reported spectral data for benzodioxol-containing oxazolidinones?

Q. Advanced

- Case example : Discrepancies in H NMR chemical shifts for the benzodioxol methylene group (δ 5.9–6.1 ppm) may arise from solvent polarity or aggregation effects.

- Resolution : Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation and variable-temperature NMR to assess dynamic effects .

What are the key functional groups influencing reactivity in this compound, and how can they be modified?

Q. Basic

- Chloromethyl group : Susceptible to nucleophilic substitution (e.g., with amines or azides) .

- Benzodioxol moiety : Participate in electrophilic aromatic substitution (e.g., nitration) but requires protection of the oxazolidinone carbonyl .

How can computational modeling predict binding modes of this compound with biological targets like Factor Xa?

Q. Advanced

- Docking studies : Use the crystal structure of BAY 59-7939 (a Factor Xa inhibitor) as a template. Focus on the oxazolidinone carbonyl’s interaction with S4 pocket residues .

- MD simulations : Analyze the chloromethyl group’s flexibility to optimize van der Waals contacts in hydrophobic binding sites .

What role does the chloromethyl substituent play in modulating biological activity and metabolic stability?

Q. Advanced

- Activity : The electronegative chlorine enhances electrophilicity, improving covalent binding to serine proteases but potentially increasing off-target reactivity .

- Metabolism : The chloromethyl group may undergo glutathione conjugation, necessitating prodrug strategies (e.g., masking as a thioether) to improve pharmacokinetics .

What are the limitations of current crystallographic refinement tools for this compound’s structural validation?

Q. Advanced

- Disorder modeling : The chloromethyl group’s rotational freedom may cause electron density smearing. Use PART instructions in SHELXL to model disorder .

- Twinned data : For crystals with merohedral twinning, apply the Hooft parameter in PLATON to validate refinement convergence .

How can researchers validate the compound’s purity and stability under experimental conditions?

Q. Basic

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the oxazolidinone ring to amino alcohols) under acidic/basic conditions .

- Thermogravimetric analysis (TGA) : Assess thermal stability by tracking mass loss at 150–200°C, correlating with chloromethyl group decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。